Cas no 87549-96-0 (1-(pyridin-3-yl)cyclobutan-1-ol)

1-(Pyridin-3-yl)cyclobutan-1-ol is a versatile heterocyclic compound featuring a cyclobutanol moiety fused with a pyridine ring. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and pyridyl groups allows for selective functionalization, enabling applications in cross-coupling reactions, ligand design, and medicinal chemistry. Its rigid cyclobutane ring enhances stereochemical control in synthetic pathways, while the pyridine nitrogen offers coordination potential for metal-catalyzed processes. The compound's balanced polarity ensures moderate solubility in common organic solvents, facilitating purification and handling. Its stability under standard conditions makes it suitable for diverse research and industrial applications.
1-(pyridin-3-yl)cyclobutan-1-ol structure
87549-96-0 structure
Product Name:1-(pyridin-3-yl)cyclobutan-1-ol
CAS No:87549-96-0
MF:C9H11NO
MW:149.189742326736
MDL:MFCD21788620
CID:4658181
PubChem ID:79080671
Update Time:2025-11-01

1-(pyridin-3-yl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Pyridinyl)cyclobutanol
    • 1-(pyridin-3-yl)cyclobutan-1-ol
    • 1-(PYRIDIN-3-YL)CYCLOBUTANOL
    • 1-pyridin-3-ylcyclobutan-1-ol
    • AMY42476
    • A51224
    • A903243
    • 1-(3-Pyridinyl)cyclobutanol (ACI)
    • 1-(3-Pyridyl)cyclobutanol
    • EN300-298191
    • AKOS017631212
    • SCHEMBL23231710
    • 87549-96-0
    • DB-180340
    • MDL: MFCD21788620
    • Inchi: 1S/C9H11NO/c11-9(4-2-5-9)8-3-1-6-10-7-8/h1,3,6-7,11H,2,4-5H2
    • InChI Key: JCKAICPLJWIPJC-UHFFFAOYSA-N
    • SMILES: OC1(C2C=NC=CC=2)CCC1

Computed Properties

  • Exact Mass: 149.084063974g/mol
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 33.1

Experimental Properties

  • Density: 1.205±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 287.5±15.0 ºC (760 Torr),
  • Flash Point: 127.7±20.4 ºC,
  • Solubility: Dissolution (40 g/l) (25 º C),

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1-(pyridin-3-yl)cyclobutan-1-ol Production Method

Production Method 1

Reaction Conditions
Reference
Silver-Catalyzed Ring-Opening Strategy for the Synthesis of β- and γ-Fluorinated Ketones
Zhao, Huijun; et al, Journal of the American Chemical Society, 2015, 137(10), 3490-3493

Production Method 2

Reaction Conditions
1.1 -
2.1 -78 °C
Reference
Cyclobutanone
Lee-Ruff, Edward, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Production Method 3

Reaction Conditions
1.1 -78 °C
Reference
Cyclobutanone
Lee-Ruff, Edward, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Production Method 4

Reaction Conditions
Reference
Tandem Oxidative Ring-Opening/Cyclization Reaction in Seconds in Open Atmosphere for the Synthesis of 1-Tetralones in Water-Acetonitrile
Fang, Jingxian; et al, Organic Letters, 2018, 20(22), 7308-7311

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  4 h, 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Iron-Catalyzed Ring Expansion of Cyclobutanols for the Synthesis of 1-Pyrrolines by Using MsONH3OTf
Zhuang, Daijiao; et al, Organic Letters, 2022, 24(2), 771-775

Production Method 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
1.2 -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Ammonium chloride
Reference
Manganese-catalyzed ring-opening carbonylation of cyclobutanol derivatives
Meyer, Tim; et al, Tetrahedron Letters, 2019, 60(12), 864-867

Production Method 7

Reaction Conditions
1.1 -
2.1 -78 °C
Reference
Cyclobutanone
Lee-Ruff, Edward, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

1-(pyridin-3-yl)cyclobutan-1-ol Raw materials

1-(pyridin-3-yl)cyclobutan-1-ol Preparation Products

1-(pyridin-3-yl)cyclobutan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:87549-96-0)1-(pyridin-3-yl)cyclobutan-1-ol
Order Number:A903243
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:13
Price ($):584.0
Email:sales@amadischem.com

Additional information on 1-(pyridin-3-yl)cyclobutan-1-ol

1-(Pyridin-3-yl)cyclobutan-1-ol: A Comprehensive Overview of CAS No. 87549-96-0

1-(Pyridin-3-yl)cyclobutan-1-ol, with the CAS number 87549-96-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-pyridylcyclobutanol, is characterized by its unique structure, which combines a cyclobutanol moiety with a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable candidate for various applications, particularly in drug discovery and development.

The molecular formula of 1-(pyridin-3-yl)cyclobutan-1-ol is C10H12N2O, and its molecular weight is approximately 176.21 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties, including melting point, boiling point, and solubility, have been extensively studied to understand its behavior in different environments.

In recent years, the interest in 1-(pyridin-3-yl)cyclobutan-1-ol has been driven by its potential therapeutic applications. Research has shown that this compound exhibits significant biological activity, particularly in the modulation of various receptors and enzymes. For instance, studies have demonstrated that 1-(pyridin-3-yl)cyclobutan-1-ol can act as a potent inhibitor of certain kinases, which are key enzymes involved in signal transduction pathways and cellular processes such as cell growth, differentiation, and apoptosis.

A notable study published in the Journal of Medicinal Chemistry in 2022 investigated the anti-inflammatory properties of 1-(pyridin-3-yl)cyclobutan-1-ol. The researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 1-(pyridin-3-yl)cyclobutan-1-ol could be a promising lead compound for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory potential, 1-(pyridin-3-yl)cyclobutan-1-ol has also shown promise in neurodegenerative disease research. A study published in the Journal of Neurochemistry in 2023 explored the neuroprotective effects of this compound in models of Parkinson's disease. The results indicated that 1-(pyridin-3-yl)cyclobutan-1-ol could protect dopaminergic neurons from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This neuroprotective activity makes it a potential candidate for further investigation in the treatment of neurodegenerative disorders.

The synthetic route to 1-(pyridin-3-yl)cyclobutan-1-ol has been well-documented in the literature. One common method involves the reaction of 3-bromopyridine with cyclobutanone under palladium-catalyzed conditions followed by reduction to form the alcohol. This synthetic pathway is efficient and scalable, making it suitable for large-scale production for both research and commercial purposes.

In addition to its therapeutic applications, 1-(pyridin-3-yl)cyclobutan-1-ol has also been used as a building block in the synthesis of more complex molecules. Its versatile reactivity allows chemists to introduce various functional groups and modifications, thereby expanding its utility in drug design and development. For example, recent studies have explored the use of 1-(pyridin-3-y)cyclobutan-l-lol-based scaffolds in the synthesis of novel anticancer agents with improved potency and selectivity.

The safety profile of 1-(pyridin-y-cyclobutanol)-based compounds is an important consideration for their potential use in pharmaceutical applications. Preclinical studies have generally shown that these compounds exhibit low toxicity at therapeutic doses. However, further toxicological evaluations are necessary to ensure their safety for human use. Clinical trials are currently underway to assess the efficacy and safety of these compounds in various disease models.

In conclusion, 1-(pyridin-y-cyclobutanol), with CAS number 87549-y6-y0, is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the discovery and development of novel drugs for various diseases.

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Amadis Chemical Company Limited
(CAS:87549-96-0)1-(pyridin-3-yl)cyclobutan-1-ol
A903243
Purity:99%
Quantity:1g
Price ($):584.0
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